Pimodivir

Übersicht

Beschreibung

Pimodivir is an antiviral drug developed as a treatment for influenza. It acts as an inhibitor of the influenza virus polymerase basic protein 2. This compound has shown promising results in Phase II clinical trials, although its clinical development was halted in late 2021 due to a lack of benefit over the standard of care .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pimodivir involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and the introduction of fluorinated pyrimidine and pyrrolo[2,3-b]pyridine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pimodivir unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.

Substitution: Der Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Zu den in diesen Reaktionen verwendeten Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach der spezifischen Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation hydroxylierte Derivate liefern, während Reduktion deoxygenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Phase 2b Studies

- TOPAZ Trial : A pivotal Phase 2b study demonstrated that pimodivir significantly reduced viral load in adult patients with acute uncomplicated seasonal influenza A. The trial showed a statistically significant decrease in the area under the curve (AUC) for viral load when compared to placebo:

- OPAL Study : Another significant Phase 2 study evaluated this compound in combination with oseltamivir in hospitalized patients. Results indicated that while this compound did not show additional clinical benefits over standard care alone, it did demonstrate a shorter time to symptom resolution compared to placebo .

Efficacy Against Resistant Strains

This compound has shown effectiveness against various strains of influenza A, including those resistant to neuraminidase inhibitors and amantadine. In vitro studies have confirmed its potency against pandemic strains such as H1N1 and H7N9 .

Safety Profile

Across multiple studies, this compound has been generally well tolerated with mild to moderate adverse effects reported, primarily gastrointestinal issues such as diarrhea. Serious adverse events were rare, indicating a favorable safety profile for further development .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials assessing the efficacy of this compound compared to placebo and standard treatments:

Future Directions and Conclusion

This compound represents a promising addition to the antiviral arsenal against influenza A, particularly as resistance to current therapies becomes more prevalent. Ongoing research aims to further elucidate its efficacy and safety profile, especially in high-risk populations and hospitalized patients.

The development of this compound is supported by various health authorities, including the Biomedical Advanced Research and Development Authority (BARDA), emphasizing its potential role in addressing public health challenges posed by influenza viruses . Continued clinical trials will be essential for determining its place in treatment protocols for influenza A infections.

Wirkmechanismus

Pimodivir exerts its effects by inhibiting the polymerase basic protein 2 subunit of the influenza A virus polymerase complex. This inhibition disrupts the viral replication process, preventing the virus from multiplying and spreading . The molecular targets include the cap-binding domain of the polymerase basic protein 2, which is essential for the viral RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oseltamivir: Ein weiteres antivirales Medikament, das zur Behandlung von Influenza verwendet wird, indem es das Enzym Neuraminidase hemmt.

Baloxavir marboxil: Hemmt die Kappe-abhängige Endonuklease-Aktivität der Influenzavirus-Polymerase.

Favipiravir: Zielt auf die RNA-abhängige RNA-Polymerase des Influenzavirus ab.

Einzigartigkeit von Pimodivir

This compound ist einzigartig in seiner spezifischen Inhibition der Untereinheit des basischen Proteins 2 der Polymerase, die sich von den Zielstrukturen anderer antiviraler Medikamente wie Oseltamivir und Baloxavir marboxil unterscheidet . Dieser einzigartige Wirkmechanismus macht this compound zu einem wertvollen Werkzeug für die Erforschung der Virusreplikation und der Resistenzmechanismen.

Biologische Aktivität

Pimodivir (JNJ-63623872) is a novel antiviral agent specifically designed to inhibit the polymerase basic protein 2 (PB2) subunit of the influenza A virus. This compound represents a significant advancement in the treatment of influenza, particularly in the context of rising resistance to traditional antiviral therapies. This article synthesizes current research findings, clinical trial data, and mechanistic insights into the biological activity of this compound.

This compound functions as a non-nucleoside inhibitor targeting the PB2 subunit of the influenza A virus polymerase complex. The binding of this compound to PB2 inhibits viral replication by obstructing the cap-binding pocket, which is crucial for viral mRNA synthesis. Structural studies have revealed that this compound stabilizes a transcriptionally inactive configuration of the polymerase, thus preventing effective viral transcription and replication .

Key Mechanistic Insights:

- Cap-Binding Pocket Inhibition : this compound occupies the 7-methyl GTP cap-binding pocket, essential for mRNA capping.

- Mid-Link Domain Interaction : It also interacts with the mid-link domain of PB2, promoting an inactive state that prevents transcription .

- Resistance Mutations : Research has identified several mutations in PB2 that confer resistance to this compound, particularly in regions critical for its binding and function. Notable mutations include N510T and S514R, which affect the stability of the polymerase complex in the presence of the drug .

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its efficacy and safety profile. The most notable studies include:

Phase 2b Topaz Trial

- Objective : To assess the efficacy of this compound as monotherapy and in combination with oseltamivir.

- Results : The trial demonstrated a significant reduction in viral load over seven days in patients treated with this compound compared to placebo. The combination therapy with oseltamivir showed even greater efficacy.

| Treatment Group | Change in AUC Viral Load (day*log10 copies/mL) |

|---|---|

| This compound 300 mg vs placebo | -3.6 |

| This compound 600 mg vs placebo | -4.5 |

| This compound 600 mg + Oseltamivir vs placebo | -8.6 |

| This compound 600 mg + Oseltamivir vs this compound 600 mg | -4.1 |

- Safety Profile : The treatment was generally well tolerated, with mild to moderate diarrhea being the most common adverse event reported .

Human Challenge Study

- Design : Healthy volunteers were inoculated with an influenza A virus strain and treated with various doses of this compound.

- Findings : Results indicated a dose-dependent decrease in viral shedding and associated symptoms, supporting its potential as an effective antiviral agent against influenza A .

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed, necessitating ongoing research into its mechanisms. Resistance mutations have been identified at several sites within PB2, including:

Eigenschaften

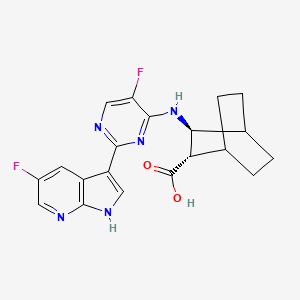

IUPAC Name |

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPXDNKSIXAZEQ-SBBZOCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028095 | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629869-44-8 | |

| Record name | Pimodivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimodivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMODIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.